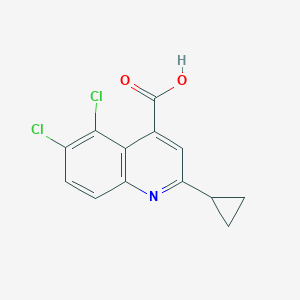

5,6-Dichloro-2-cyclopropylquinoline-4-carboxylic Acid

Description

Properties

Molecular Formula |

C13H9Cl2NO2 |

|---|---|

Molecular Weight |

282.12 g/mol |

IUPAC Name |

5,6-dichloro-2-cyclopropylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C13H9Cl2NO2/c14-8-3-4-9-11(12(8)15)7(13(17)18)5-10(16-9)6-1-2-6/h3-6H,1-2H2,(H,17,18) |

InChI Key |

CNBBIXRXWYRSMV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC3=C(C(=C2)C(=O)O)C(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves multi-step organic synthesis starting from appropriately substituted quinoline precursors. The key synthetic challenges include selective chlorination at positions 5 and 6, introduction of the cyclopropyl group at position 2, and installation of the carboxylic acid group at position 4.

Stepwise Synthesis Outline

Starting Material Preparation : Begin with a quinoline derivative that allows for selective chlorination. For example, 2-cyclopropylquinoline or a related intermediate can be used.

Selective Chlorination : Chlorination at the 5 and 6 positions of the quinoline ring is achieved using chlorinating agents such as N-chlorosuccinimide or other electrophilic chlorine sources under controlled conditions to avoid over-chlorination or side reactions.

Introduction of the Cyclopropyl Group : The cyclopropyl substituent at position 2 can be introduced via nucleophilic substitution or cross-coupling reactions using cyclopropyl organometallic reagents (e.g., cyclopropyl lithium or cyclopropyl Grignard reagents) under inert atmosphere and low temperature to maintain the integrity of the cyclopropyl ring.

Carboxylation at Position 4 : The carboxylic acid functionality is typically introduced by oxidation of a methyl or aldehyde precursor at position 4 or by direct carboxylation of a suitable intermediate using carbon dioxide under catalytic conditions.

Purification and Characterization : The final compound is purified by recrystallization or chromatography. Structural confirmation is performed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to ensure the correct substitution pattern and purity.

Detailed Reaction Conditions (Example)

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Selective chlorination | N-Chlorosuccinimide, solvent (e.g., chloroform), room temperature | Controls chlorination at 5,6-positions |

| Cyclopropyl group introduction | Cyclopropylmagnesium bromide, THF, 0°C to room temperature | Requires inert atmosphere (N2 or Ar) |

| Carboxylation | Oxidizing agent (e.g., KMnO4 or Pd-catalyzed CO2 insertion) | Yields carboxylic acid at position 4 |

| Purification | Column chromatography, recrystallization | Ensures removal of impurities |

Alternative Synthetic Routes

Some patents and research literature indicate alternative routes involving:

Use of substituted quinoline esters followed by hydrolysis to yield the carboxylic acid.

Multi-component reactions combining cyclopropylamine derivatives with chloroquinoline intermediates under catalytic conditions.

These methods emphasize the importance of reaction condition optimization to maximize yield and selectivity.

Analytical Data Supporting Preparation

Nuclear Magnetic Resonance (NMR) Spectroscopy

[^1H NMR](pplx://action/followup) : Characteristic signals include aromatic protons of the quinoline ring, cyclopropyl ring protons appearing as multiplets around 0.5–1.5 ppm, and a broad singlet for the carboxylic acid proton near 12 ppm.

[^13C NMR](pplx://action/followup) : Signals correspond to quinoline carbons, cyclopropyl carbons (typically around 10–20 ppm), and a distinct carboxyl carbon resonance near 170–180 ppm.

Mass Spectrometry (MS)

Molecular ion peak at m/z = 282, consistent with the molecular weight of C13H9Cl2NO2.

Fragmentation patterns showing loss of CO2 (44 Da) and chlorine atoms (35/37 Da isotopes) support the structure.

Purity and Yield Data

| Parameter | Value |

|---|---|

| Typical Yield | 60–75% overall yield depending on route |

| Purity (HPLC) | >98% |

| Melting Point | Approx. 210–215 °C (literature range) |

These data confirm the successful synthesis and high purity of the target compound.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Selective chlorination + cyclopropyl Grignard + carboxylation | NCS, cyclopropylmagnesium bromide, oxidant | Good selectivity, well-established | Requires inert atmosphere, multiple steps |

| Ester intermediate hydrolysis | Quinoline ester derivatives, base hydrolysis | Straightforward, scalable | Requires pure ester intermediates |

| Multi-component catalytic synthesis | Cyclopropylamine, chloroquinoline, catalysts | Potential for fewer steps | Complex optimization needed |

Chemical Reactions Analysis

Types of Reactions: 5,6-Dichloro-2-cyclopropylquinoline-4-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

One of the primary applications of 5,6-Dichloro-2-cyclopropylquinoline-4-carboxylic acid is in the development of anticancer agents. Research indicates that compounds with a quinoline structure can inhibit histone deacetylases (HDACs), which are implicated in cancer progression. For example, derivatives of quinoline have shown selective inhibition of HDAC3, leading to significant anticancer activity in vitro. These compounds induce G2/M cell cycle arrest and promote apoptosis in cancer cell lines, making them promising candidates for cancer treatment .

Cholesterol Biosynthesis Inhibition

Another notable application is its role in inhibiting cholesterol biosynthesis. Studies have demonstrated that similar quinoline derivatives can effectively reduce cholesterol levels in cultured cells and animal models. For instance, compounds were tested in Hep G2 cells and male Sprague-Dawley rats, showing a significant decrease in cholesterol synthesis when administered at specific dosages . This suggests potential therapeutic uses for managing cholesterol-related conditions.

Pharmaceutical Development

Hematopoietic Prostaglandin D Synthase Inhibition

this compound has also been studied for its inhibitory effects on Hematopoietic Prostaglandin D Synthase (H-PGDS). Inhibition of this enzyme is relevant for treating conditions such as neurodegenerative diseases and inflammatory disorders. The compound's ability to modulate prostaglandin D2 levels positions it as a candidate for developing treatments for diseases like Duchenne muscular dystrophy and asthma .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2-cyclopropylquinoline-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The quinoline-4-carboxylic acid scaffold allows for diverse substitutions, which directly modulate physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

*Calculated based on analogous compounds.

Physicochemical and Spectroscopic Properties

- Halogen Effects : Replacement of chlorine with bromine (e.g., 6-bromo analog) increases molecular weight by ~18.1 g/mol and may enhance lipophilicity, affecting membrane permeability .

- Substituent Position: NMR studies on similar quinoline derivatives reveal that substituents at positions 5,6 vs. 5,8 alter chemical shifts in regions corresponding to protons near the substituents (e.g., regions A and B in Figure 6 of ). For instance, 5,6-dichloro substitution induces distinct deshielding effects compared to 5,8-dichloro isomers .

- Solubility: Methyl or smaller alkyl groups (e.g., 6-chloro-2-methyl analog) improve aqueous solubility compared to bulky cyclopropyl substituents, as noted in safety data sheets for related compounds .

Biological Activity

5,6-Dichloro-2-cyclopropylquinoline-4-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of quinoline derivatives. Its chemical formula is , and it features a quinoline ring substituted with two chlorine atoms and a cyclopropyl group.

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes associated with cancer progression, particularly those involved in the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth and survival .

- Antimicrobial Activity : Research indicates that compounds in the quinoline family exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of DNA gyrase .

- Antineoplastic Properties : Studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

- Case Study on Anticancer Efficacy : A recent study evaluated the efficacy of this compound in vitro against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated significant cytotoxic effects at lower concentrations compared to standard chemotherapeutic agents .

- Case Study on Antimicrobial Properties : Another study investigated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited potent antibacterial activity, suggesting its potential use in treating bacterial infections resistant to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5,6-Dichloro-2-cyclopropylquinoline-4-carboxylic Acid, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition followed by chlorination and carboxylation. Key steps include:

- Cyclopropylation : Use transition-metal catalysts (e.g., palladium) to introduce the cyclopropyl group to the quinoline backbone .

- Chlorination : Optimize temperature (60–80°C) and stoichiometry of chlorinating agents (e.g., Cl2 or SOCl2) to achieve selective 5,6-dichlorination without overhalogenation .

- Carboxylation : Employ CO2 insertion under high pressure or carboxyl-transfer reagents (e.g., KCN) .

- Yield Optimization : Monitor intermediates via HPLC or LC-MS to identify side products (e.g., dechlorinated derivatives) and adjust reaction time/temperature .

Q. How is the structural integrity of this compound validated in new synthetic batches?

- Analytical Techniques :

- NMR : Confirm substitution patterns (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, carboxylic acid proton at δ 12–14 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 326.9842) .

- X-ray Crystallography : Resolve crystal structures to validate stereoelectronic effects of the cyclopropyl group on quinoline planarity .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl group influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight :

- The cyclopropyl group induces ring strain, enhancing susceptibility to electrophilic substitution at the 4-carboxylic acid position.

- Steric Hindrance : The cyclopropane ring restricts rotation, favoring para-substitution in Suzuki-Miyaura couplings .

- Electronic Effects : Electron-withdrawing chlorine atoms at C5/C6 increase electrophilicity at C4, enabling nucleophilic acyl substitution .

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. cytotoxic effects)?

- Data Analysis Framework :

- Dose-Response Curves : Re-evaluate IC50 values across cell lines (e.g., Gram-positive vs. cancer cells) to identify selectivity thresholds .

- Metabolite Screening : Use LC-MS/MS to detect degradation products (e.g., hydrolyzed cyclopropane derivatives) that may contribute to off-target effects .

- Structural Analog Comparison : Benchmark against 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (CAS: 724749-61-5) to isolate the role of cyclopropane in bioactivity .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., bacterial topoisomerases)?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to E. coli DNA gyrase (PDB: 1KZN), focusing on H-bonding with the carboxylic acid group and hydrophobic interactions with chlorine substituents .

- MD Simulations : Assess binding stability under physiological conditions (e.g., 310 K, 1 atm) to identify conformational flexibility in the cyclopropyl ring .

Technical and Safety Considerations

Q. What are the critical storage conditions to prevent degradation of this compound?

- Stability Data :

- Store at –20°C in amber vials to minimize photodegradation.

- Use desiccants (e.g., silica gel) to prevent hydrolysis of the carboxylic acid group .

- Decomposition Signs : Discoloration (yellow → brown) indicates radical formation; validate purity via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) before reuse .

Q. How does the compound’s solubility profile impact formulation for in vivo studies?

- Solubility Data :

- Aqueous : Poor solubility in water (<0.1 mg/mL); requires co-solvents like DMSO (up to 10% v/v) .

- Buffer Compatibility : Stable in PBS (pH 7.4) for ≤24 hours; precipitate forms at pH <6 due to carboxylic acid protonation .

- Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.